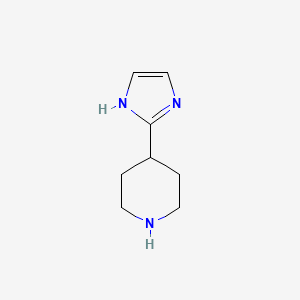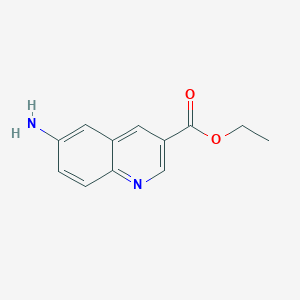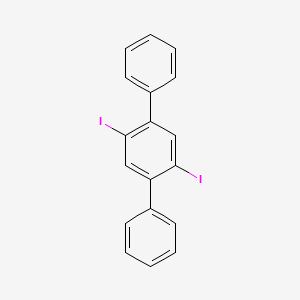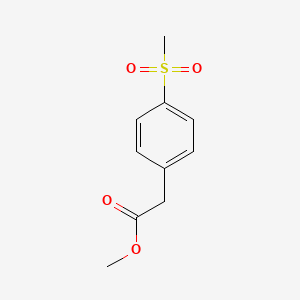
2-(4-(甲磺酰基)苯基)乙酸甲酯
概述
描述
“Methyl 2-(4-(methylsulfonyl)phenyl)acetate” is a chemical compound with the molecular formula C10H12O4S and a molecular weight of 228.261. It is used in various chemical reactions and has been studied for its potential applications in different fields2.
Synthesis Analysis
The synthesis of “Methyl 2-(4-(methylsulfonyl)phenyl)acetate” involves the reaction of methanol and 6-tert-Butyl-2,3-naphthalenedicarbonitrile1. A solution of 4-(methanesulfonyl)phenyl acetic acid, methanol, and concentrated sulfuric acid is heated under reflux for 16 hours3.
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-(methylsulfonyl)phenyl)acetate” consists of a methyl group (CH3), a sulfonyl group (SO2), a phenyl group (C6H5), and an acetate group (CH3COO)1.
Chemical Reactions Analysis
“Methyl 2-(4-(methylsulfonyl)phenyl)acetate” has been used in the synthesis of benzimidazole derivatives, which were evaluated as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors4.
Physical And Chemical Properties Analysis
“Methyl 2-(4-(methylsulfonyl)phenyl)acetate” has a predicted boiling point of 376.9±34.0 °C and a predicted density of 1.240±0.06 g/cm31.科学研究应用
化学性质和理论计算:已经合成并表征了 2-((3R,4R)-3-(萘-1-基)-4-(苯磺酰基)异恶唑烷-2-基)乙酸甲酯,揭示了有关局部和整体化学活动、分子和化学性质的详细信息,表明了它的亲电和亲核性质。已经采用密度泛函理论 (DFT) 的理论计算来更好地理解这些性质 (Gültekin、Demircioğlu、Frey 和 Büyükgüngör,2020)。
合成应用:该化合物已被用作合成各种衍生物的构建模块。例如,(苯乙烯磺酰基)乙酸甲酯用于合成一系列化合物,包括四氢-1,4-噻嗪-3-酮 1,1-二氧化物,展示了其在合成化学中的用途 (Takahashi 和 Yuda,1996)。
药理研究:它参与了 4-(芳酰基)苯基甲基砜的设计和合成,这些砜已显示出抑制环氧合酶 (COX-1 和 COX-2) 同工酶的能力。这展示了潜在的治疗应用,特别是在抗炎药的开发中 (Harrak 等,2010)。
分析化学:已经开发了反相高效液相色谱 (HPLC) 等分析方法,用于分离相关化合物的立体异构体。这突出了其在分析化学和药物研究中的重要性 (Davadra 等,2011)。
有机合成和化学反应:研究探索了羰基化合物在碱性溶液中的反应以及各种取代基(如甲磺酰基)对这些反应速率的影响。这有助于我们理解有机化学中的化学反应性和合成 (Bowden 和 Rehman,1997)。
材料科学:该化合物参与了 1'-(二苯基膦基)二茂铁-1-磺酸阴离子的新型材料的合成,表明了其在材料科学和催化中的作用 (Zábranský、Císařová 和 Štěpnička,2018)。
安全和危害
Specific safety and hazard information for “Methyl 2-(4-(methylsulfonyl)phenyl)acetate” is not readily available. However, general safety measures should be taken while handling this chemical, such as avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment3.
未来方向
“Methyl 2-(4-(methylsulfonyl)phenyl)acetate” has potential applications in the development of new drugs due to its role in the synthesis of compounds with antimicrobial and anti-inflammatory activities2. Further research is needed to fully understand its properties and potential uses.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult appropriate safety data sheets and other resources when handling chemicals.
属性
IUPAC Name |
methyl 2-(4-methylsulfonylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-14-10(11)7-8-3-5-9(6-4-8)15(2,12)13/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMUPMCWKYOOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586351 | |
| Record name | Methyl [4-(methanesulfonyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(methylsulfonyl)phenyl)acetate | |
CAS RN |
300355-18-4 | |
| Record name | Methyl [4-(methanesulfonyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

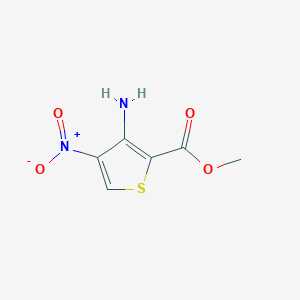
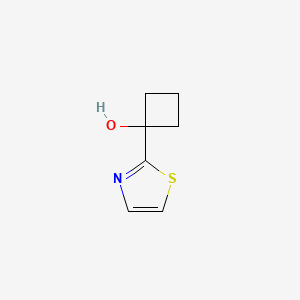
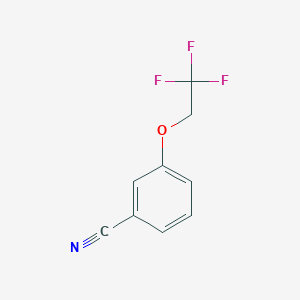
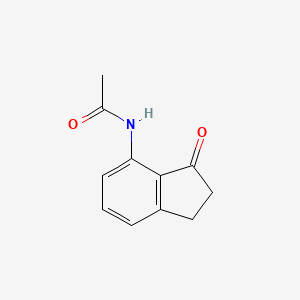


![6-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B1611649.png)
![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1611650.png)
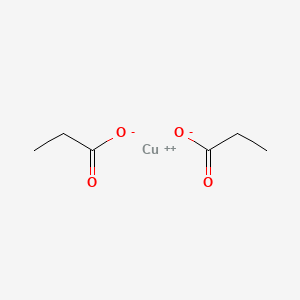
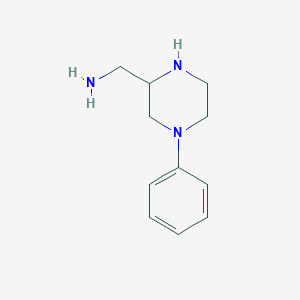
![1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine](/img/structure/B1611655.png)
